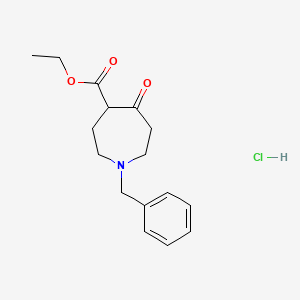
2,3,4,5,6-pentahydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
gluconate . It is a natural product with the IUPAC name 2,3,4,5,6-pentahydroxyhexanoate . Gluconate is a derivative of glucose and is commonly found in various biological systems. It is widely used in the food and pharmaceutical industries due to its chelating properties and its role as a source of essential minerals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gluconate can be synthesized through the oxidation of glucose. The most common method involves the use of glucose oxidase, an enzyme that catalyzes the oxidation of glucose to gluconic acid, which is then neutralized to form gluconate . The reaction conditions typically include a pH range of 5.5 to 6.5 and a temperature range of 30°C to 40°C.
Industrial Production Methods
In industrial settings, gluconate is produced through fermentation processes using microorganisms such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid, which is subsequently converted to gluconate through neutralization with a base such as sodium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions
Gluconate undergoes various chemical reactions, including:
Oxidation: Gluconate can be further oxidized to form glucarate.
Reduction: It can be reduced to form glucose.
Substitution: Gluconate can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Glucarate
Reduction: Glucose
Substitution: Various esters and ethers depending on the substituent.
Aplicaciones Científicas De Investigación
Gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions, which is useful in various analytical and synthetic procedures.
Biology: Gluconate is used in cell culture media as a carbon source and in metabolic studies.
Medicine: It is used in pharmaceutical formulations as a stabilizer and to enhance the bioavailability of minerals such as calcium and iron.
Industry: Gluconate is used in cleaning products, water treatment, and as a food additive to improve texture and stability
Mecanismo De Acción
Gluconate exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that prevent the precipitation of metal hydroxides. This property is particularly useful in preventing scale formation in water treatment and enhancing the bioavailability of minerals in pharmaceutical formulations .
Comparación Con Compuestos Similares
Similar Compounds
Glucose: The precursor of gluconate, used as an energy source in biological systems.
Glucarate: An oxidation product of gluconate, used in various chemical applications.
Glucono-δ-lactone: A cyclic ester of gluconic acid, used as a food additive and in pharmaceuticals
Uniqueness
Gluconate is unique due to its strong chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications where metal ion stabilization is required, such as in pharmaceuticals and water treatment .
Propiedades
Fórmula molecular |
C6H11O7- |
|---|---|
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1 |
Clave InChI |
RGHNJXZEOKUKBD-UHFFFAOYSA-M |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylfurano[2,3-c]pyridine-7-carboxylic acid](/img/structure/B8456092.png)


![3-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B8456120.png)

![1,2,6,7-tetrahydro-8H-cyclopenta[d]furo[2,3-b]pyridin-8-one](/img/structure/B8456135.png)



![5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B8456159.png)




